molecular formula C8H5Cl2N3O B2900253 3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine CAS No. 1540803-20-0

3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine

Cat. No. B2900253
CAS RN: 1540803-20-0
M. Wt: 230.05
InChI Key: ZSXSNXZRJBDXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine” has been reported. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroaceta­mide resulted in N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide .

Advantages and Limitations for Lab Experiments

3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. The compound is also stable under a wide range of conditions, making it a viable option for use in various assays. However, this compound has several limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and exposure time when using this compound in lab experiments.

Future Directions

There are several future directions for the study of 3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine, including the development of new derivatives with enhanced biological activity and the investigation of its potential therapeutic applications in various diseases. The synthesis of new derivatives of this compound with modified chemical structures may lead to the discovery of compounds with improved antimicrobial, antifungal, and anticancer properties. In addition, the investigation of this compound's potential therapeutic applications in various diseases, such as cancer and infectious diseases, may lead to the development of new treatments. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound with unique chemical properties and potential therapeutic applications. The compound has been extensively studied for its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenyl hydrazine with various reagents such as acetic anhydride and phosphorus oxychloride. The final product is obtained through the reaction of the intermediate compound with ammonium acetate. The synthesis of this compound is relatively straightforward and can be performed on a large scale, making it a viable option for industrial production.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The compound has been extensively studied for its ability to inhibit the growth of various microorganisms, making it a potential candidate for the development of new antibiotics. This compound has also been shown to possess antifungal activity against several pathogenic fungi, including Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O/c9-4-1-2-5(6(10)3-4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXSNXZRJBDXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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